Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate
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Overview
Description
Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate typically involves a diazotization reaction followed by coupling with a suitable substrate. The process begins with the diazotization of 4-amino-3-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with dodecyl 4-hydroxybenzoate in an alkaline medium to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of colored polymers and materials
Mechanism of Action
The mechanism of action of Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its configuration upon exposure to light, which can affect its binding to biological molecules. This property is exploited in various applications, including as a photoswitchable material .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: Similar in structure but with different substituents, leading to varied properties and applications.
Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate: Another azo compound with distinct photophysical properties.
Uniqueness
Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate is unique due to its specific substituents, which confer distinct chemical and physical properties. Its long dodecyl chain enhances its solubility in organic solvents and its potential for use in various industrial applications .
Properties
CAS No. |
138138-23-5 |
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Molecular Formula |
C26H37N3O3 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
dodecyl 4-[(4-amino-3-methoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C26H37N3O3/c1-3-4-5-6-7-8-9-10-11-12-19-32-26(30)21-13-15-22(16-14-21)28-29-23-17-18-24(27)25(20-23)31-2/h13-18,20H,3-12,19,27H2,1-2H3 |
InChI Key |
WUJASFUODHAIBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
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